(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
Description
(Z)-3-(4-Methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic derivative of the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one scaffold, a core structure first isolated from Castanea crenata (chestnut honey) . The (Z)-isomer’s 4-methylbenzylidene substituent introduces steric and electronic modifications that distinguish it from analogues with morpholine, diethylamino, or chlorinated side chains. Its synthesis typically involves condensation reactions between aldehydes and the quinazolinone core under acidic conditions .
Properties
IUPAC Name |
(3Z)-3-[(4-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-13-6-8-14(9-7-13)12-15-10-11-21-17-5-3-2-4-16(17)19(22)20-18(15)21/h2-9,12H,10-11H2,1H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFXJPRTWFSKJI-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that quinolones, a class of compounds to which this molecule is related, inhibit dna gyrase and topoisomerase iv activities. These enzymes are essential for bacterial viability.
Mode of Action
Quinolones, which share structural similarities with this compound, act by inhibiting dna gyrase and topoisomerase iv activities. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the cessation of bacterial growth.
Biological Activity
(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a compound of interest due to its potential biological activities. This article examines its biological properties, focusing on its cytotoxicity, kinase inhibition, and other pharmacological effects based on diverse sources.
Chemical Structure
The compound belongs to the class of quinazolin derivatives, characterized by the presence of a pyrrolo[1,2-a]quinazolinone structure. Its molecular formula is , and it features a 4-methylbenzylidene substituent which may influence its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Anticancer activity
- Antimicrobial properties
- Inhibition of protein kinases
Cytotoxicity
A study evaluating quinazolin derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values in the low micromolar range against breast cancer cell lines (MCF7) and ovarian cancer cell lines (A2780) .
Table 1: Cytotoxicity of Quinazolin Derivatives
Kinase Inhibition
The compound's structure suggests potential as an inhibitor of various tyrosine kinases. Quinazolin derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), HER2, EGFR, and VEGFR2 with varying efficacy.
Table 2: Kinase Inhibition Data
| Compound ID | Kinase Target | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 | Non-competitive type-II |
| 3i | HER2 | 0.079 ± 0.015 | Non-competitive type-II |
| 3g | EGFR | Similar to control (Lapatinib) | Competitive type-I |
Antimicrobial Activity
The antimicrobial properties of related quinazolin derivatives have been explored extensively. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 3: Antimicrobial Activity
| Compound ID | Microorganism | Activity | Reference |
|---|---|---|---|
| Quinazolin A | S. aureus | Effective | |
| Quinazolin B | E. coli | Moderate | |
| Quinazolin C | C. albicans | Strong |
Case Studies
Recent research highlighted the synthesis and evaluation of quinazolin derivatives for their anticancer properties. For example, a study reported that specific structural modifications enhanced the cytotoxic effects against breast cancer cell lines while maintaining low toxicity in normal cells .
Comparison with Similar Compounds
Table 2: Bromodomain Binding Affinity
| Compound | PB1(5) KD (nM) | SMARCA2B KD (nM) | SMARCA4 KD (nM) |
|---|---|---|---|
| Lead compound | 124 | 262 | 417 |
| (Z)-4-Methylbenzylidene* | N/A | N/A | N/A |
| Compound 25 | ~124 | ~262 | ~417 |
*Predicted based on structural similarity.
Structure-Activity Relationships (SAR)
- Substituent Bulk : Bulky groups (e.g., morpholine) improve selectivity by filling hydrophobic regions of the bromodomain.
- Electron Effects : Electron-withdrawing groups (e.g., Cl in compound 25) may enhance binding via dipole interactions .
- Stereochemistry : E-isomers dominate in reported syntheses; the Z-configuration in the target compound could perturb binding kinetics due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
